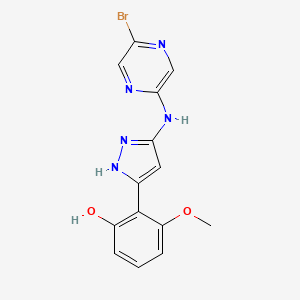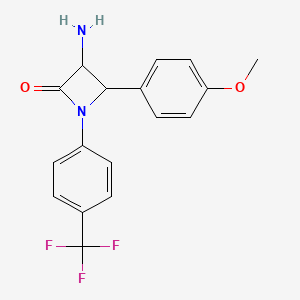
3-Amino-4-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic compound that belongs to the class of azetidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a , where an imine reacts with a ketene to form the azetidinone ring.
Introduction of Substituents: The 4-methoxyphenyl and 4-(trifluoromethyl)phenyl groups are introduced through nucleophilic substitution reactions.
Amination: The amino group is introduced via amination reactions, often using ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry
In chemistry, 3-Amino-4-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the methoxy and trifluoromethyl groups.
3-Amino-4-(4-methoxyphenyl)azetidin-2-one: Lacks the trifluoromethyl group.
3-Amino-4-(4-trifluoromethylphenyl)azetidin-2-one: Lacks the methoxy group.
Uniqueness
The presence of both the 4-methoxyphenyl and 4-(trifluoromethyl)phenyl groups in 3-Amino-4-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H15F3N2O2 |
|---|---|
分子量 |
336.31 g/mol |
IUPAC 名称 |
3-amino-4-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H15F3N2O2/c1-24-13-8-2-10(3-9-13)15-14(21)16(23)22(15)12-6-4-11(5-7-12)17(18,19)20/h2-9,14-15H,21H2,1H3 |
InChI 键 |
JENCVKKJMGENGU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)

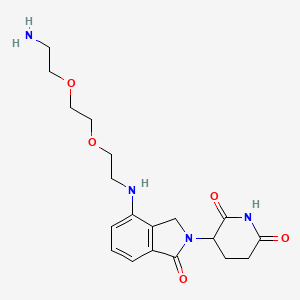

![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)
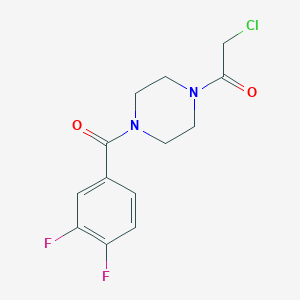



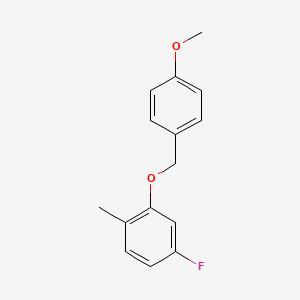

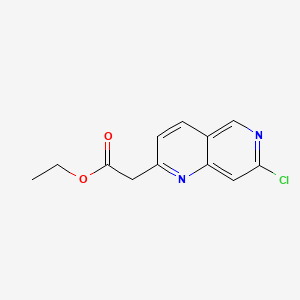
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine](/img/structure/B14776880.png)
